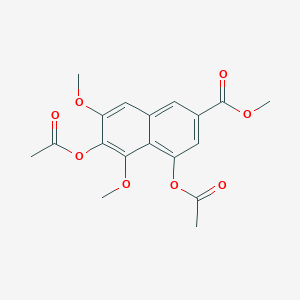
2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-5,7-dimethoxy-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-5,7-dimethoxy-, methyl ester is a complex organic compound with a molecular formula of C17H16O7. This compound is characterized by its naphthalene core structure, which is substituted with acetyloxy and methoxy groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-5,7-dimethoxy-, methyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The acetyloxy groups are introduced through acetylation reactions using acetic anhydride and a base such as pyridine. The methoxy groups are added via methylation reactions using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-5,7-dimethoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthalenemethanol derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-5,7-dimethoxy-, methyl ester is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-5,7-dimethoxy-, methyl ester involves its interaction with specific molecular targets. The acetyloxy and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, methyl ester
- 2-Naphthalenecarboxylic acid, 4,6-dimethoxy-, methyl ester
Uniqueness
Compared to similar compounds, 2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-5,7-dimethoxy-, methyl ester is unique due to the specific positioning of its acetyloxy and methoxy groups. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H18O8 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
methyl 4,6-diacetyloxy-5,7-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H18O8/c1-9(19)25-13-8-12(18(21)24-5)6-11-7-14(22-3)16(26-10(2)20)17(23-4)15(11)13/h6-8H,1-5H3 |
InChI Key |
XARNCHKTMFKKNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=CC(=C1)C(=O)OC)C=C(C(=C2OC)OC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


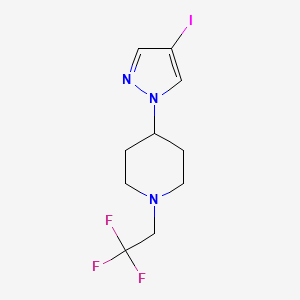
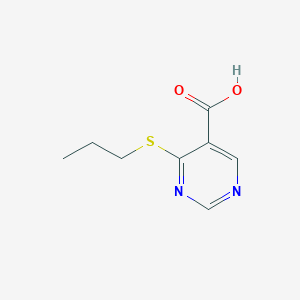
![3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide](/img/structure/B13939313.png)
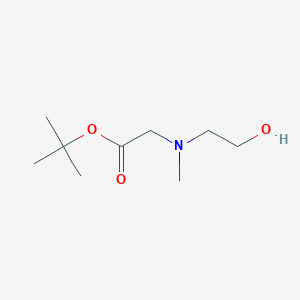
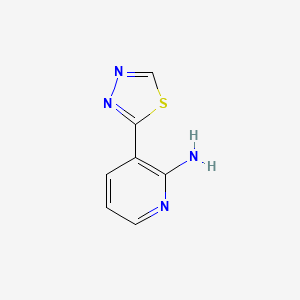
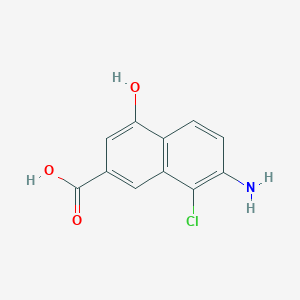
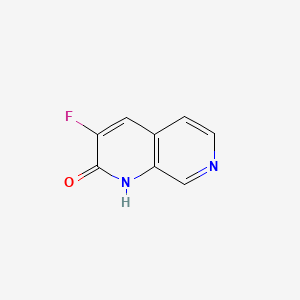
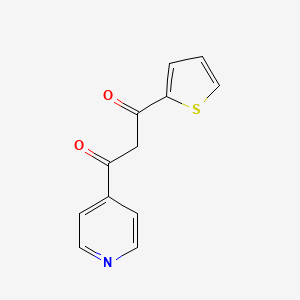
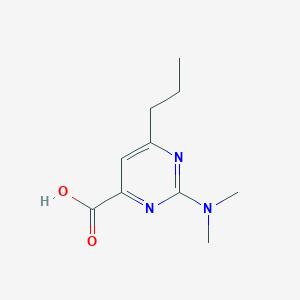
![3-[(4-Tert-butylbenzoyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13939351.png)


![3-(2-[Methyl(2-phenylethyl)amino]ethyl)phenol](/img/structure/B13939367.png)
![Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]-](/img/structure/B13939369.png)
